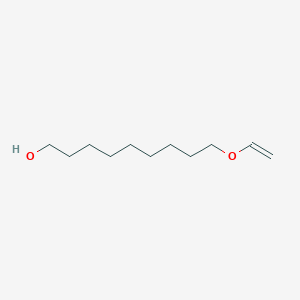![molecular formula C34H50O6 B14260962 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid CAS No. 180678-39-1](/img/structure/B14260962.png)
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties. It is a derivative of benzoic acid, featuring two decyloxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of the decyloxybenzoyl intermediate. One common method involves the hydrosilylation reaction, where a vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene rings.
Applications De Recherche Scientifique
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and self-assembly processes.
Mécanisme D'action
The mechanism of action of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid involves its interaction with molecular targets through its benzoyl and decyloxy groups. These interactions can influence the orientation and alignment of liquid crystal molecules, leading to changes in the material’s optical and mechanical properties. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzoic acid: A simpler derivative with one decyloxy group.
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid: A compound with similar structural features but different substitution patterns.
4,4’-Oxybisbenzoic acid: Another related compound used in liquid crystal research.
Uniqueness
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid stands out due to its dual decyloxy substitution, which imparts unique liquid crystalline properties and enhances its potential for creating advanced materials. Its structural complexity allows for more versatile applications compared to simpler analogs.
Propriétés
Numéro CAS |
180678-39-1 |
|---|---|
Formule moléculaire |
C34H50O6 |
Poids moléculaire |
554.8 g/mol |
Nom IUPAC |
4-(3,4-didecoxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C34H50O6/c1-3-5-7-9-11-13-15-17-25-38-31-24-21-29(34(37)40-30-22-19-28(20-23-30)33(35)36)27-32(31)39-26-18-16-14-12-10-8-6-4-2/h19-24,27H,3-18,25-26H2,1-2H3,(H,35,36) |
Clé InChI |
WLWNVHAJLFCOEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
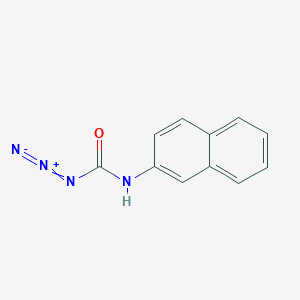
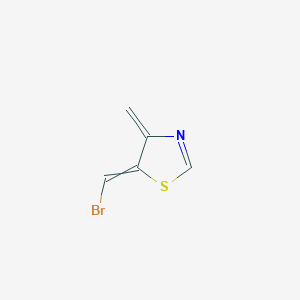
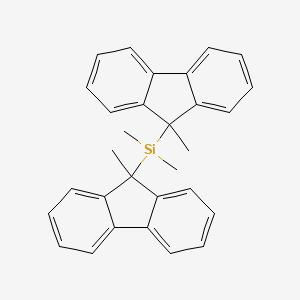
silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)
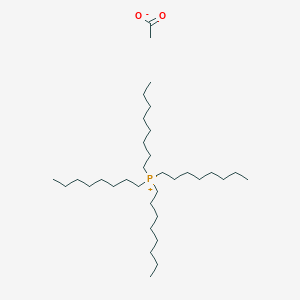

![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

